Tradipitant is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1) [, ]. This receptor binds to Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and nausea and vomiting []. By blocking the NK-1 receptor, Tradipitant inhibits the actions of Substance P, thereby exerting its therapeutic effects.
Tradipitant falls under the category of neurokinin-1 receptor antagonists, which function by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the regulation of mood. Its chemical structure includes several distinct moieties: a 3,5-bis(trifluoromethyl)phenyl group, two pyridine rings, a triazole ring, a chlorophenyl ring, and a methanone group . The IUPAC name for Tradipitant is 2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one .
The synthesis of Tradipitant involves multiple steps that integrate complex organic chemistry techniques. The initial synthesis pathway developed prior to FDA approval was deemed economically unfeasible and environmentally unfriendly. Subsequent methods have focused on improving yield and reducing environmental impact.
The precise parameters for each step (e.g., temperature, reaction time, catalysts used) are critical for optimizing yield and purity but are often proprietary information held by pharmaceutical companies .
Tradipitant's molecular formula is C28H16ClF6N5O with a molar mass of 587.91 g/mol . The compound features several important structural components:
The presence of multiple fluorine atoms suggests increased metabolic stability and bioavailability compared to other compounds lacking such modifications .
Tradipitant undergoes various chemical reactions that are crucial for its pharmacological activity:
The pharmacokinetics of Tradipitant reveal that it achieves peak plasma concentrations within several hours post-administration, with a half-life that supports twice-daily dosing regimens .
Tradipitant's mechanism of action centers on its role as an antagonist at the neurokinin-1 receptor. By blocking this receptor:
Clinical trials have shown that Tradipitant can significantly reduce nausea severity in patients with conditions like gastroparesis when adequate blood levels are achieved .
Tradipitant exhibits several notable physical and chemical properties:
These properties influence formulation strategies for oral administration and affect its bioavailability .
Tradipitant is currently being explored for various medical applications:
Ongoing clinical trials continue to assess its effectiveness across these indications, with promising results suggesting it may become a valuable therapeutic option for patients suffering from these conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3